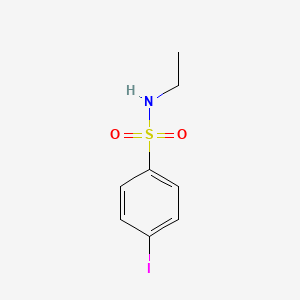
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the class of quinoxaline derivatives. This compound has gained significant attention in scientific research due to its potential in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Scientific Research Applications
Enzyme Substrate Applications
A study explored the synthesis of various 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds, including the related dihydroquinoxalin-2(1H)-one derivatives, showed promising application as fluorogenic substrates for detecting hydrogen peroxide in HRP and hemin-catalyzed reaction systems, with detection limits in the nanomolar region. The stability and production feasibility of these derivatives indicate their potential utility in enzymatic assays and diagnostic applications Yuan-zong Li & A. Townshend, 1997.
Antitumor Applications
Another significant application of dihydroquinoxalin-2(1H)-one derivatives is in the field of cancer treatment. A study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, showing substantial inhibition of tumor growth in mice without evident toxicity. This compound demonstrated high antiproliferative activity across various human tumor cell lines, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, highlighting the derivative's promise in cancer therapy Mu-Tian Cui et al., 2017.
properties
IUPAC Name |
7-bromo-6-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-13-4-9(14)12-7-2-5(10)6(11)3-8(7)13/h2-3H,4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWVTDCROMCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC(=C(C=C21)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

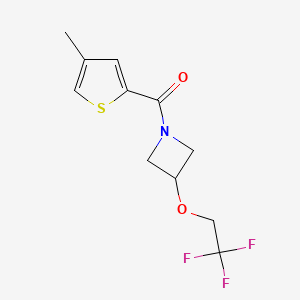
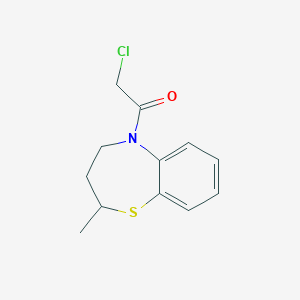
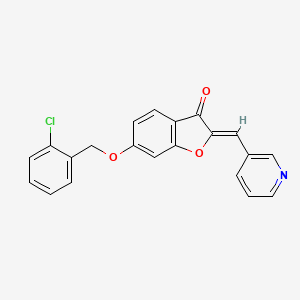
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

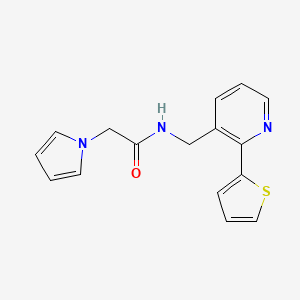
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)
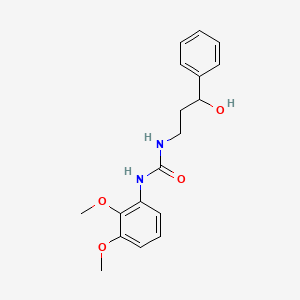
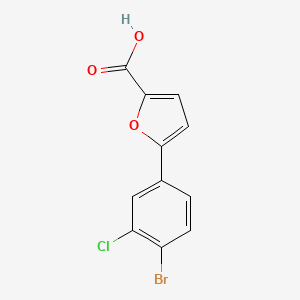
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2804459.png)
![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)
![2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2804463.png)
